4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Overview
Description
4,4’-Dimethoxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of biphenyl, featuring two methoxy groups attached to the 4 and 4’ positions and a carboxylic acid group at the 2 position.
Scientific Research Applications
4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and metal-organic frameworks
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that carboxylic acids can form hydrogen bonds with their targets, which can lead to changes in the target’s function . The presence of the methoxy groups may also influence the compound’s interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dimethoxy-biphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4,4’-dimethoxybiphenyl with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 4,4’-dimethoxybiphenyl-2-methyl with potassium permanganate in an alkaline medium .
Industrial Production Methods
Industrial production of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid typically involves large-scale oxidation reactions using robust and efficient catalysts. The process is optimized to ensure high yield and purity of the final product, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but lacks the methoxy groups.
4,4’-Dimethoxy-biphenyl: Similar structure but lacks the carboxylic acid group.
4,4’-Dimethoxy-biphenyl-2-methyl: Similar structure but has a methyl group instead of a carboxylic acid group
Uniqueness
4,4’-Dimethoxy-biphenyl-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQXUOINNLFQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366173 | |
Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-25-1 | |
Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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